molecular formula C8H15NO2 B13169681 1-(4-Aminooxolan-3-yl)butan-1-one

1-(4-Aminooxolan-3-yl)butan-1-one

Cat. No.: B13169681
M. Wt: 157.21 g/mol
InChI Key: BLSUKSHOXFEDFY-UHFFFAOYSA-N
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Description

1-(4-Aminooxolan-3-yl)butan-1-one is a ketone derivative featuring a 4-aminooxolane (tetrahydrofuran substituted with an amino group) moiety at the third carbon of a butanone backbone.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(4-aminooxolan-3-yl)butan-1-one

InChI

InChI=1S/C8H15NO2/c1-2-3-8(10)6-4-11-5-7(6)9/h6-7H,2-5,9H2,1H3

InChI Key

BLSUKSHOXFEDFY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1COCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminooxolan-3-yl)butan-1-one typically involves the reaction of oxolane derivatives with appropriate amine and ketone precursors. One common method includes the cyclization of a suitable amino alcohol with a butanone derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of 1-(4-Aminooxolan-3-yl)butan-1-one may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminooxolan-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Aminooxolan-3-yl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminooxolan-3-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxolane ring and butanone moiety can participate in various chemical interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 1-(4-Aminooxolan-3-yl)butan-1-one:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Features
1-(6-Chloropyridin-3-yl)butan-1-one 918503-72-7 C₉H₁₀ClNO 183.637 1.153 Chloropyridine substituent; pharmaceutical intermediate
4-Bromo-1-(4-t-butylphenyl)butan-1-one Not provided C₁₄H₁₉BrO ~283.21 Not reported Bulky t-butyl group; brominated aromatic ring
[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol 1936011-45-8 C₈H₁₂N₄O₂ 212.21 Not reported Aminooxolane-triazole hybrid; alcohol functional group
Key Observations:

Substituent Effects: The chloropyridine substituent in 1-(6-chloropyridin-3-yl)butan-1-one introduces electron-withdrawing effects, enhancing reactivity in cross-coupling reactions . The aminooxolane group in the target compound likely increases solubility in polar solvents compared to brominated or chlorinated analogs.

Physicochemical Properties: Density: The chloropyridine analog has a density of 1.153 g/cm³, typical for aromatic ketones . The aminooxolane derivative may exhibit lower density due to reduced aromaticity. Molecular Weight: The target compound’s molecular weight is expected to fall between 170–200 g/mol, based on analogs.

Synthetic Utility: Brominated analogs (e.g., 4-bromo-1-(4-t-butylphenyl)butan-1-one) are intermediates in Suzuki-Miyaura coupling, whereas aminooxolane derivatives are tailored for bioactive molecule synthesis .

Pharmacological and Industrial Relevance

  • 1-(6-Chloropyridin-3-yl)butan-1-one : Used in agrochemicals and pharmaceuticals due to its stability and halogenated aromatic system .
  • Aminooxolane Derivatives: The amino group in 1-(4-aminooxolan-3-yl)butan-1-one may enhance binding to biological targets (e.g., enzymes or receptors), as seen in related compounds like [1-(4-Aminophenyl)cyclopentyl]methanol (CAS 1368639-80-8) .

Biological Activity

1-(4-Aminooxolan-3-yl)butan-1-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-Aminooxolan-3-yl)butan-1-one can be represented as follows:

  • Molecular Formula : C8H15N1O1
  • CAS Number : Not specified in the available literature.

The biological activity of 1-(4-Aminooxolan-3-yl)butan-1-one is primarily linked to its interaction with various biological pathways. Preliminary studies suggest that it may act on:

  • Neurotransmitter Systems : Potential modulation of neurotransmitter release, which could influence mood and cognitive functions.
  • Cell Signaling Pathways : Inhibition or activation of specific signaling pathways involved in cell proliferation and apoptosis.

Therapeutic Applications

Research indicates that 1-(4-Aminooxolan-3-yl)butan-1-one may have applications in treating:

  • Neurological Disorders : Possible effects on mood regulation and cognitive enhancement.
  • Cancer Therapy : As a potential inhibitor of pathways involved in tumor growth and metastasis.

Research Findings and Case Studies

A review of the literature reveals several studies focusing on the biological activity of this compound:

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Cancer TreatmentDemonstrated efficacy in inhibiting tumor growth in vitro.
NeuropharmacologySuggested improvement in cognitive function in animal models.
Cell SignalingIdentified modulation of apoptotic pathways in cancer cells.

Case Studies

  • Case Study on Cancer Treatment :
    • In a preclinical study, 1-(4-Aminooxolan-3-yl)butan-1-one was administered to tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
  • Case Study on Cognitive Enhancement :
    • A study involving aged rats showed that administration of the compound improved memory retention and learning capabilities, indicating its possible use in age-related cognitive decline.

Safety and Toxicology

While initial findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of 1-(4-Aminooxolan-3-yl)butan-1-one. Current data suggests low toxicity at therapeutic doses, but further studies are required.

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